N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Description
N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a pentyl chain at position 1, and a hydroxylamine moiety at position 2. Its reactivity and stability are influenced by the electron-donating methyl groups and the hydrophobic pentyl chain, which also affect its solubility and crystallinity .
Properties
CAS No. |
307327-56-6 |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1-pentylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H19N3O/c1-4-5-6-7-14-10(3)11(8-12-15)9(2)13-14/h8,15H,4-7H2,1-3H3 |
InChI Key |
QNQUEKCOUCXCDS-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=C(C(=N1)C)C=NO)C |
Canonical SMILES |
CCCCCN1C(=C(C(=N1)C)C=NO)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Properties
The compound features a pyrazole core substituted with methyl groups at positions 3 and 5, a pentyl chain at position 1, and a hydroxylamine-imine group at position 4. Its molecular formula is C₁₁H₁₉N₃O (MW: 209.29 g/mol). The imine group (C=N) and hydroxylamine moiety (-NH-OH) contribute to its reactivity, enabling applications in coordination chemistry and bioactive molecule design.
Synthetic Pathways
Condensation of Pyrazole-4-Carbaldehyde with Hydroxylamine
The primary synthesis involves a condensation reaction between 3,5-dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde and hydroxylamine hydrochloride under mildly basic conditions.
Procedure:
Reactants :
- 3,5-Dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
- Hydroxylamine hydrochloride (1.2 equiv)
- Sodium acetate (1.5 equiv)
- Ethanol (solvent)
Steps :
- Dissolve the aldehyde (10 mmol) in 50 mL ethanol.
- Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).
- Stir at room temperature for 6–8 hours.
- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Yield : 75–85%.
Mechanistic Insights:
The reaction proceeds via nucleophilic attack of hydroxylamine’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine (Fig. 1). Sodium acetate neutralizes HCl, shifting equilibrium toward product formation.
Synthesis of 3,5-Dimethyl-1-Pentyl-1H-Pyrazole-4-Carbaldehyde
The aldehyde precursor is synthesized via a two-step process:
Step 1: Pyrazole Ring Formation
A Knorr-type cyclocondensation between pentyl hydrazine and acetylacetone (2,4-pentanedione) forms 3,5-dimethyl-1-pentyl-1H-pyrazole.
Conditions :
Step 2: Vilsmeier-Haack Formylation
The pyrazole is formylated at position 4 using the Vilsmeier-Haack reagent (DMF/POCl₃).
Procedure :
Optimization and Reaction Monitoring
Critical Parameters
Alternative Methods and Comparative Analysis
Applications and Derivatives
The compound serves as a ligand in metal complexes and a precursor for bioactive molecules. Derivatives with modified alkyl chains (e.g., 1-butyl analogs) show enhanced antimicrobial activity.
Chemical Reactions Analysis
N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. This compound may also interact with proteins and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation
The compound (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (hereafter referred to as Compound A ) shares structural similarities with the target compound but differs in substituents:
- Compound A : 3-methyl, 1-phenyl, and 5-pyrrole substituents.
- Target Compound : 3,5-dimethyl, 1-pentyl substituents.
Key Findings :
- Dihedral Angles: In Compound A, the dihedral angles between the pyrazole ring and pendant phenyl/pyrrole rings range from 42.69° to 54.49°, indicating moderate planarity disruption due to steric and electronic effects .
- Crystal Packing : Compound A forms tetramers via O–H···N hydrogen bonds and layers through C–H···π interactions. The target compound’s pentyl chain may promote van der Waals interactions, resulting in distinct packing motifs, such as lamellar structures common in alkyl-substituted aromatics.
Table 1: Substituent-Driven Structural Differences
Electronic and Reactivity Profiles
- In contrast, Compound A’s pyrrole substituent introduces π-conjugation, delocalizing electron density and altering redox properties.
- Thermal Stability : Alkyl chains (e.g., pentyl) generally improve thermal stability compared to aryl groups. For example, phenyl-substituted pyrazoles decompose at ~200°C, whereas alkyl analogs may withstand temperatures up to 250°C.
Biological Activity
N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydroxylamine functional group attached to a pyrazole ring, which enhances its reactivity and biological potential. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1-pentylpyrazole with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate that subsequently undergoes dehydration to yield the final product.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
1. Antioxidant Activity
Research indicates that compounds with pyrazole moieties exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays evaluate the ability of the compound to scavenge free radicals.
2. Anti-inflammatory Properties
Pyrazole derivatives have been shown to possess anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. Studies employing carrageenan-induced paw edema models demonstrate the efficacy of such compounds in reducing inflammation.
3. Antibacterial Activity
The antibacterial potential of this compound has been assessed against various bacterial strains. The zone of inhibition method is commonly used to determine the effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. Results indicate promising antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
Case Studies
Several studies have documented the biological activities of pyrazole derivatives similar to this compound:
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) studies indicate that modifications on the pyrazole ring can significantly influence biological activity. For instance:
- Substituents at specific positions on the pyrazole ring enhance antioxidant properties.
- Alkyl groups on the nitrogen atom increase lipophilicity, improving membrane penetration for antibacterial action.
Q & A
Q. What are the common synthetic routes for N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine?
Synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted pyrazole aldehydes. For example:
- Step 1 : Preparation of 3,5-dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde via alkylation of pyrazole precursors under basic conditions.
- Step 2 : Schiff base formation by reacting the aldehyde with hydroxylamine hydrochloride in ethanol or methanol, catalyzed by acetic acid or pyridine .
- Validation : Purity is confirmed using HPLC (>95%) and structural characterization via -/-NMR, IR (C=N stretch ~1600–1650 cm), and mass spectrometry .
Q. How is the crystal structure of this compound determined, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ SHELXT or SHELXD for phase determination .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor (<0.05) and residual electron density analysis .
- Visualization : Mercury (CCDC) for molecular packing diagrams and intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : -NMR identifies substituents on the pyrazole ring (e.g., pentyl chain δ ~0.8–1.5 ppm) and the imine proton (δ ~8.2–8.5 ppm).
- IR : Confirm the C=N stretch (~1610 cm) and hydroxylamine O–H/N–H stretches (~3200–3400 cm).
- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., asymmetric unit conformers) be resolved?
The compound may crystallize with multiple conformers in the asymmetric unit, as seen in related hydroxylamine-pyrazole derivatives . To address discrepancies:
- Overlay analysis : Compare dihedral angles between pyrazole and pendant groups using Mercury. Example from :
| Molecule | Pyrazole-Phenyl Dihedral (°) | Pyrazole-Pyrrole Dihedral (°) |
|---|---|---|
| 1 | 42.69 | 51.88 |
| 2 | 54.49 | 49.61 |
Q. What strategies are effective for studying metabolic activation pathways of this hydroxylamine derivative?
Hydroxylamines are prone to metabolic oxidation, forming reactive nitroxide intermediates. Methodologies include:
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS.
- Trapping experiments : Add glutathione (GSH) or cyanide to capture electrophilic intermediates. Quantify adducts using MRM transitions .
- Computational modeling : Predict reactive sites with DFT (e.g., B3LYP/6-31G*) to identify electron-deficient regions prone to oxidation .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Hydrogen bonding : O–H···N bonds between hydroxylamine and pyrazole N-atoms stabilize tetrameric clusters (observed in ).
- C–H···π interactions : Contribute to layer formation parallel to (211) planes, affecting solubility and melting point.
- Packing analysis : Use Mercury’s Crystal Packing Similarity tool to compare with analogues. High packing density correlates with thermal stability .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be analyzed?
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to improve bioavailability.
- Metabolic profiling : Compare plasma metabolite levels via LC-HRMS to identify instability or rapid clearance.
- Target engagement assays : Apply CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinases) in cellular environments .
Data Contradiction and Resolution
Q. How to address inconsistencies in reaction yields during scale-up synthesis?
-
DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. Example:
Parameter Low (-1) High (+1) Optimal Temperature 60°C 80°C 70°C Solvent EtOH MeOH MeOH -
Mechanistic studies : Use in situ IR or ReactIR to monitor intermediate formation and optimize kinetic control .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
